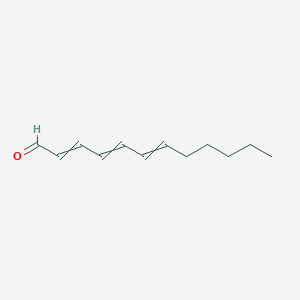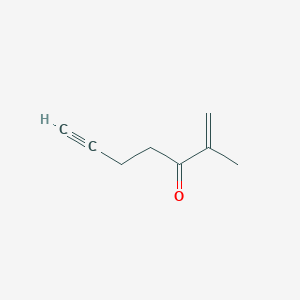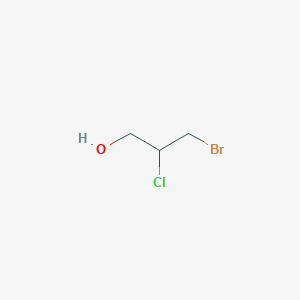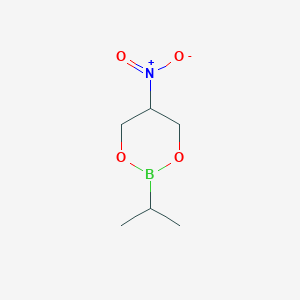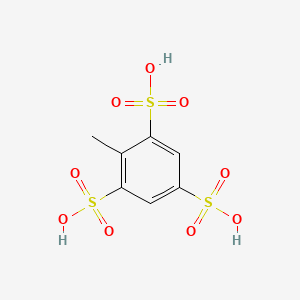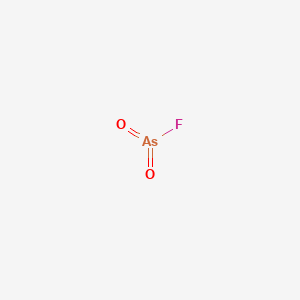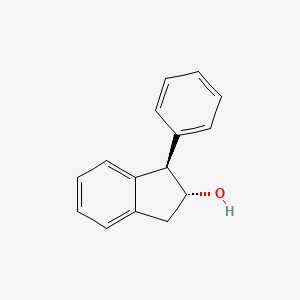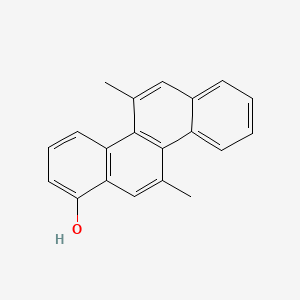![molecular formula C4H6N2 B14417735 1,2-Diazabicyclo[3.1.0]hex-2-ene CAS No. 81194-34-5](/img/structure/B14417735.png)
1,2-Diazabicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazabicyclo[3.1.0]hex-2-ene is a fascinating organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclohexene family, which is characterized by a bicyclic framework containing nitrogen atoms. The structure of this compound includes a three-membered ring fused to a five-membered ring, with nitrogen atoms at the bridgehead positions. This compound exhibits interesting photochromic properties, making it a subject of intense research in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[3.1.0]hex-2-ene can be synthesized through various methods. One common approach involves the reaction of aziridines with aldehydes or ketones in the presence of ammonium acetate. This one-pot reaction yields the desired compound in good yield . Another method involves the cycloaddition of carbenes or carbenoids to cyclopropanes, which are part of five-membered heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1,2-Diazabicyclo[3.1.0]hex-2-ene has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Diazabicyclo[3.1.0]hex-2-ene involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, transforming from a closed-ring form to an open-ring form. This transformation is accompanied by a change in color and other physical properties, such as refractive index and dielectric constant . The molecular targets and pathways involved in this process include the aziridine ring and the formation of a zwitterionic imine ylide .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide: A derivative with additional functional groups that exhibit similar photochromic properties.
Uniqueness
1,2-Diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure and the presence of nitrogen atoms at the bridgehead positions. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
81194-34-5 |
|---|---|
Fórmula molecular |
C4H6N2 |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
1,2-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-2-5-6-3-4(1)6/h2,4H,1,3H2 |
Clave InChI |
DPDZHWJFCNDNNW-UHFFFAOYSA-N |
SMILES canónico |
C1C=NN2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


